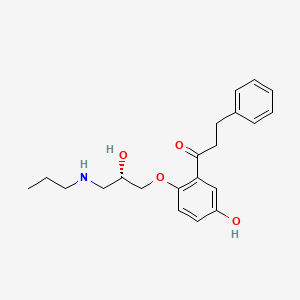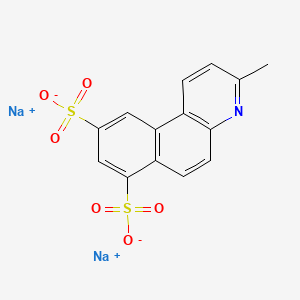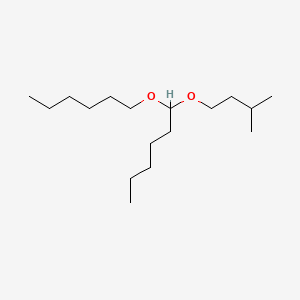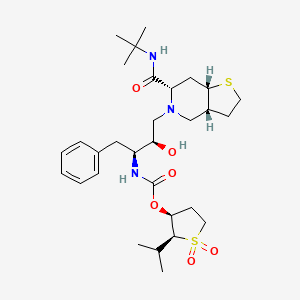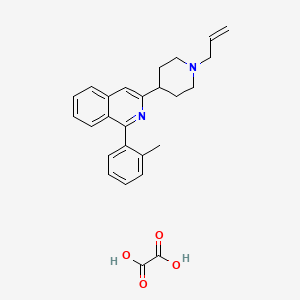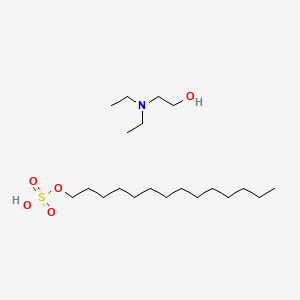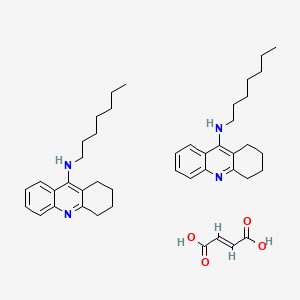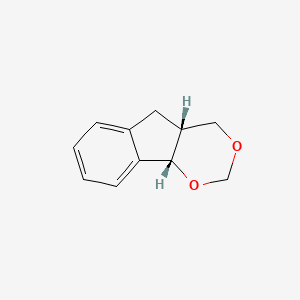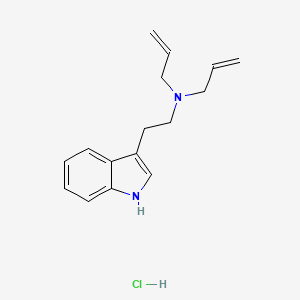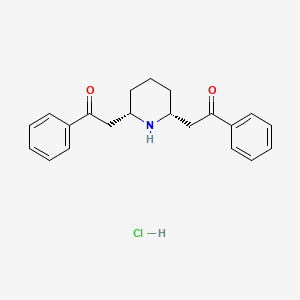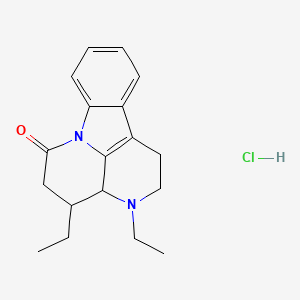
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride is a complex organic compound with a unique structure It belongs to the class of indole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The racemic mixtures of the two epimers of this compound have been prepared and separated by crystallization of one of the synthesis intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound.
Scientific Research Applications
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors involved in various biological processes. This interaction can lead to modulation of cellular activities, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diethyl-1,2,3,3a,4,5-hexahydro-canthinone-6
- Indole derivatives with similar structures
Properties
CAS No. |
94831-77-3 |
|---|---|
Molecular Formula |
C18H23ClN2O |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
4,6-diethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-3-12-11-16(21)20-15-8-6-5-7-13(15)14-9-10-19(4-2)17(12)18(14)20;/h5-8,12,17H,3-4,9-11H2,1-2H3;1H |
InChI Key |
ZVDYRMKTRHTVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


